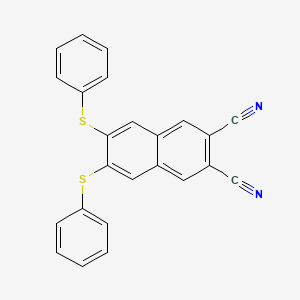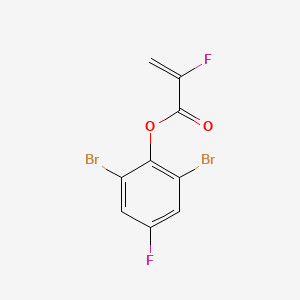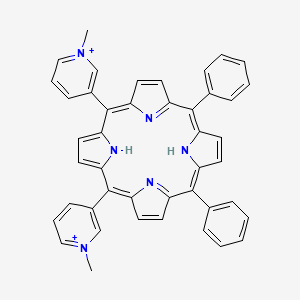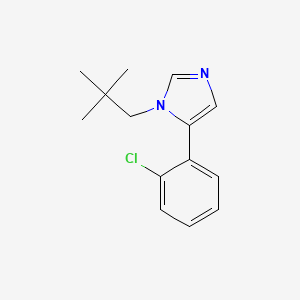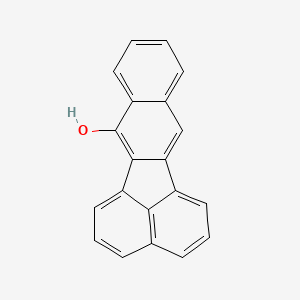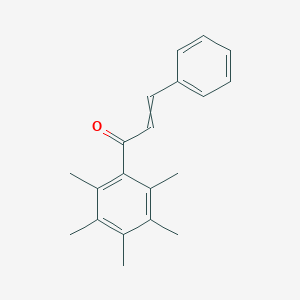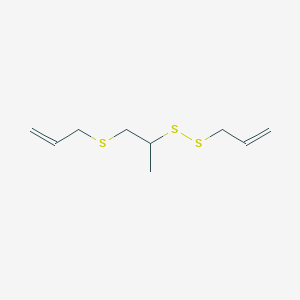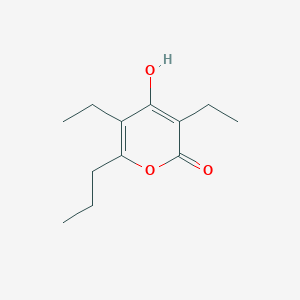
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is a heterocyclic organic compound belonging to the class of 2H-pyran-2-ones. This compound is characterized by its unique structure, which includes a pyran ring with various substituents such as ethyl, hydroxy, and propyl groups. Compounds in this class are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation of acetoacetic esters with aldehydes in the presence of a base such as sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the use of intermolecular hetero-Diels–Alder reactions between vinylidene Meldrum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: The ethyl and propyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyran derivatives, and various substituted pyran-2-ones.
Wissenschaftliche Forschungsanwendungen
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-5,6-dimethyl-2H-pyran-2-one: Similar in structure but with different substituents.
2H-pyran-2-one, tetrahydro-6-methyl-: Another pyran derivative with a different substitution pattern.
2H-pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A related compound with a different functional group arrangement.
Uniqueness
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
114191-88-7 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3,5-diethyl-4-hydroxy-6-propylpyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-7-10-8(5-2)11(13)9(6-3)12(14)15-10/h13H,4-7H2,1-3H3 |
InChI-Schlüssel |
JZGLIGKICIEGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=C(C(=O)O1)CC)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


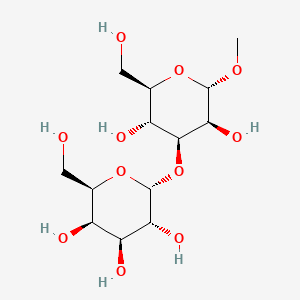


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
